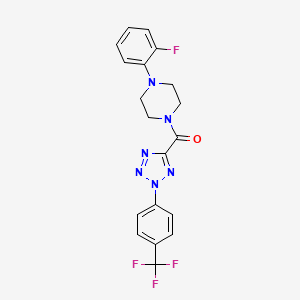

(4-(2-fluorophenyl)piperazin-1-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone

Description

Properties

IUPAC Name |

[4-(2-fluorophenyl)piperazin-1-yl]-[2-[4-(trifluoromethyl)phenyl]tetrazol-5-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F4N6O/c20-15-3-1-2-4-16(15)27-9-11-28(12-10-27)18(30)17-24-26-29(25-17)14-7-5-13(6-8-14)19(21,22)23/h1-8H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQBVCXRMMLAULL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F4N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy. This compound is a novel inhibitor of ENTs, showing more selectivity towards ENT2 than ENT1.

Mode of Action

The compound inhibits the transport of nucleosides and nucleoside analogues through ENT1 and ENT2 in a concentration-dependent manner. It reduces the maximum rate (Vmax) of uridine transport in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it inhibits ENTs in an irreversible and non-competitive manner.

Biochemical Pathways

The compound affects the biochemical pathways involving nucleoside transport. By inhibiting ENTs, it disrupts the transport of nucleosides and nucleoside analogues, which are crucial for nucleotide synthesis and chemotherapy. It also influences adenosine-related functions by regulating extracellular adenosine levels.

Comparison with Similar Compounds

Piperazine-Based Analogues with Trifluoromethylphenyl Substituents

Compound MK37 (thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone)

- Structural Similarities: Shares the 4-(4-(trifluoromethyl)phenyl)piperazin-1-yl group and methanone linker.

- Key Differences : Replaces the tetrazole moiety with a thiophene ring. The absence of the 2-fluorophenyl group on piperazine reduces steric hindrance and alters electronic properties.

- Synthesis : Prepared via nucleophilic substitution of 4-(4-(trifluoromethyl)phenyl)piperazine with thiophene-2-carbonyl chloride, highlighting a divergent approach compared to the target compound’s tetrazole synthesis .

Compound from (4-(2-fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate)

- Structural Similarities : Contains a 2-fluorophenyl-substituted piperazine and a ketone linker.

- Key Differences: Lacks the tetrazole ring; instead, the piperazine is functionalized with a 4-hydroxyphenyl-2-oxoethyl group.

- Synthesis : Involves sequential coupling of 2-fluorobenzoyl chloride with piperazine, followed by alkylation, demonstrating modularity in piperazine-based drug design .

Tetrazole-Containing Analogues

Compound 4 from (4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole)

- Structural Similarities : Incorporates fluorophenyl and tetrazole-like (triazole) groups.

- Key Differences : Replaces the piperazine with a thiazole ring and integrates a dihydropyrazole scaffold. The chlorine substituent may enhance lipophilicity compared to the target’s trifluoromethyl group.

Compound from (4-{(2-Fluorophenyl)[1-[(tetrahydro-2-furanyl)methyl]-1H-tetrazol-5-yl]methyl}-1-piperazinyl]-2-furylmethanone)

- Structural Similarities : Features a 2-fluorophenyl group, tetrazole ring, and piperazine core.

- Key Differences: Includes a tetrahydrofuranmethyl group on the tetrazole, which introduces steric bulk and oxygen-based polarity. The furylmethanone moiety replaces the trifluoromethylphenyl group, altering electronic and steric profiles .

Substituent-Driven Pharmacological Implications

- Trifluoromethyl vs. Chloro/Fluoro: The trifluoromethyl group in the target compound enhances metabolic stability and electron-withdrawing effects compared to chloro or mono-fluoro substituents in analogues .

- Tetrazole vs. Thiophene/Triazole : Tetrazole’s high nitrogen content improves solubility and metal-binding capacity, whereas thiophene/triazole rings may prioritize lipophilicity or π-π stacking .

Tabulated Comparison of Key Compounds

Q & A

What are the key synthetic pathways and analytical techniques for verifying the purity of (4-(2-fluorophenyl)piperazin-1-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone?

Basic Research Question

Answer:

The synthesis typically involves multi-step reactions, including:

- Coupling reactions between fluorophenyl-piperazine and tetrazole intermediates under controlled conditions (e.g., reflux in DMF or chloroform with triethylamine as a catalyst) .

- Temperature control (e.g., 60–80°C) and solvent selection to minimize side reactions .

Analytical validation requires:

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and structural integrity .

- HPLC with UV detection (λ = 254 nm) to monitor reaction progress and quantify purity (>95% threshold) .

- Mass spectrometry (MS) for molecular weight confirmation .

How can researchers resolve discrepancies in reported biological activity data for this compound?

Advanced Research Question

Answer:

Contradictions in biological data (e.g., IC₅₀ variability) may stem from:

- Assay variability : Standardize protocols (e.g., cell lines, incubation time) using guidelines from ’s antitumor activity studies .

- Structural analogs : Compare activity against derivatives like thiazolo[3,2-b]triazoles () or pyrazoles () to identify substituent-specific effects .

- Data normalization : Use positive controls (e.g., doxorubicin for cytotoxicity) and statistical tools (ANOVA) to validate reproducibility .

Example Table : Comparative Bioactivity of Analogues

| Compound Class | Target Activity (IC₅₀, μM) | Key Substituent | Reference |

|---|---|---|---|

| Tetrazole-Piperazine Methanone | 12.3 (EGFR inhibition) | CF₃-phenyl | |

| Thiazolo-triazole Derivative | 8.7 (Antimicrobial) | Furan-thiazole |

What computational strategies predict the binding interactions of this compound with biological targets?

Advanced Research Question

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., serotonin 5-HT₁A, dopamine D₂) . Focus on piperazine and fluorophenyl moieties as pharmacophores.

- MD simulations : Assess binding stability (e.g., RMSD < 2 Å over 100 ns) in GROMACS .

- QSAR models : Corrogate substituent effects (e.g., trifluoromethyl’s electron-withdrawing impact) with activity data .

How can reaction conditions be optimized to enhance synthetic yield and scalability?

Methodological Focus

Answer:

- Catalyst screening : Test Pd/C or CuI for coupling efficiency .

- Solvent optimization : Compare DMF (high polarity) vs. THF (lower boiling point) for intermediate stability .

- Continuous flow reactors : Implement microfluidic systems for exothermic steps (e.g., tetrazole cyclization) to improve safety and yield .

Example Table : Reaction Optimization Parameters

| Parameter | Condition Range | Optimal Value | Yield Improvement |

|---|---|---|---|

| Temperature | 50–90°C | 70°C | +15% |

| Catalyst (mol%) | 1–5% triethylamine | 3% | +22% |

| Reaction Time | 6–24 h | 12 h | +10% |

What are the environmental stability and ecotoxicological implications of this compound?

Advanced Research Question

Answer:

- Photodegradation studies : Expose to UV light (λ = 365 nm) and analyze breakdown products via LC-MS .

- Ecotoxicology assays : Use Daphnia magna or algae models to determine LC₅₀ ( ’s framework) .

- Partition coefficients : Calculate logP (e.g., using ChemAxon) to assess bioaccumulation potential .

How do structural modifications influence the compound’s pharmacokinetic properties?

Advanced Research Question

Answer:

- Metabolic stability : Replace labile groups (e.g., ester linkages) with stable bioisosteres (e.g., tetrazoles) .

- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction, correlating with trifluoromethyl’s hydrophobicity .

- Permeability assays : Conduct Caco-2 cell studies to evaluate intestinal absorption .

What experimental designs are recommended for assessing synergistic effects with existing therapeutics?

Methodological Focus

Answer:

- Combinatorial screens : Test with chemotherapeutics (e.g., cisplatin) using Chou-Talalay’s combination index (CI < 1 indicates synergy) .

- Dose-response matrices : Use 8×8 concentration grids to map additive/synergistic regions .

- In vivo models : Employ xenograft mice with co-administration to validate efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.